D-Fructosa-1-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

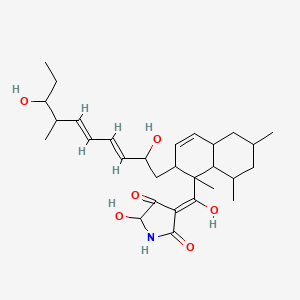

D-Fructose-1-13C can be synthesized through enzymatic methods from glucose by converting [1-13C]-D-glucose into D-fructose, utilizing specific enzymes that facilitate this transformation. This process has been applied for the specific production of [1-13C]D-fructose-6-phosphate, demonstrating the feasibility of producing carbon-13 labeled fructose derivatives for research purposes (Yanase et al., 1992).

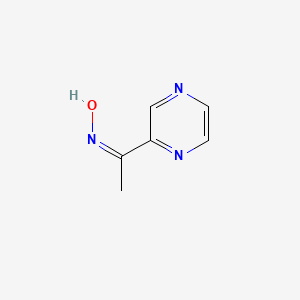

Molecular Structure Analysis

The molecular structure of D-Fructose-1-13C, similar to its unlabeled counterpart, exhibits a pyranose form in its free state, which is conformationally locked due to a network of intramolecular hydrogen bonds and stabilization effects. This structure contrasts with the furanose form observed in biochemically relevant polysaccharides like sucrose. Advanced spectroscopy has revealed that free D-fructose adopts a single dominant β-pyranose structure, highlighting its conformational stability and the importance of intramolecular hydrogen bonding (Cocinero et al., 2013).

Chemical Reactions and Properties

D-Fructose-1-13C participates in various chemical reactions, including the Maillard reaction, where it reacts with amino acids to form specific Maillard products. These reactions are critical for understanding the biochemical pathways and formation of advanced glycation end-products. Studies have shown that ketoses like D-fructose react via ketimines to form Heyns compounds, which undergo transformations parallel to Amadori rearrangement products (Rewicki et al., 2005).

Aplicaciones Científicas De Investigación

Análisis de Flujo Metabólico

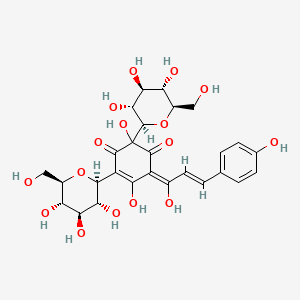

D-Fructosa-1-13C se puede utilizar en el análisis de flujo metabólico de 13C (13C-MFA), una herramienta poderosa para cuantificar la actividad de la vía metabólica in vivo en diferentes sistemas biológicos {svg_1}. Esta tecnología juega un papel crucial en la comprensión del metabolismo intracelular y la revelación de mecanismos fisiopatológicos {svg_2}.

Caracterización Bioquímica

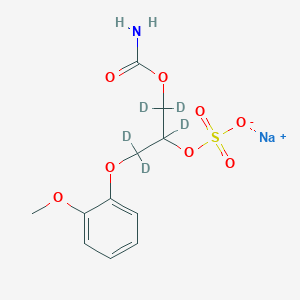

this compound se puede utilizar en la caracterización bioquímica de varias enzimas y vías metabólicas {svg_3}. Al rastrear el isótopo 13C, los investigadores pueden obtener información sobre la función y el comportamiento de estas moléculas biológicas {svg_4}.

Mutagénesis Guiada por Estructura

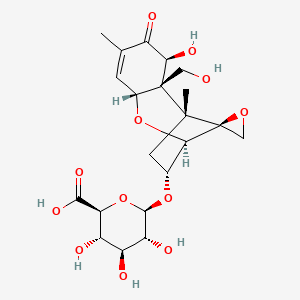

En estudios de mutagénesis guiada por estructura, this compound se puede utilizar para investigar los efectos de mutaciones específicas en el procesamiento metabólico de la fructosa {svg_5}. La etiqueta 13C permite el seguimiento preciso del compuesto a través de varias vías metabólicas {svg_6}.

Estudios de Captación de Nutrientes

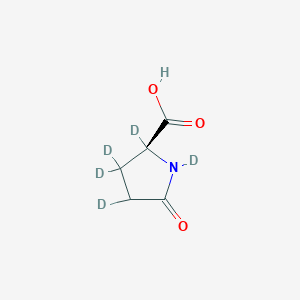

this compound se puede utilizar en estudios de captación de nutrientes para comprender cómo las células u organismos absorben y metabolizan la fructosa {svg_7}. La etiqueta 13C se puede detectar y cuantificar, proporcionando datos valiosos sobre la utilización de nutrientes {svg_8}.

Estudios de Metabolismo de Fármacos

En estudios de metabolismo de fármacos, this compound se puede utilizar para estudiar el impacto de varios fármacos en el metabolismo de la fructosa {svg_9}. Esto puede proporcionar información importante sobre los posibles efectos secundarios y la eficacia de varios productos farmacéuticos {svg_10}.

Investigación de Enfermedades

this compound se puede utilizar en la investigación de enfermedades, particularmente en enfermedades relacionadas con el metabolismo, como la diabetes {svg_11}. Al estudiar cómo la fructosa marcada se procesa en células enfermas en comparación con las células sanas, los investigadores pueden obtener información sobre los mecanismos de la enfermedad {svg_12}.

Mecanismo De Acción

Target of Action

D-Fructose-1-13C, a variant of D-Fructose, is a naturally occurring monosaccharide found in many plants . It primarily targets enzymes involved in carbohydrate metabolism, such as fructokinase and hexokinase . These enzymes play a crucial role in the phosphorylation of D-Fructose, which is the first step in its metabolism.

Mode of Action

D-Fructose-1-13C interacts with its targets by being a substrate for the enzymes fructokinase and hexokinase . The compound is phosphorylated by these enzymes, which is a crucial step in its metabolism. This phosphorylation results in the formation of fructose-6-phosphate, a key intermediate in glycolysis and gluconeogenesis.

Biochemical Pathways

D-Fructose-1-13C is involved in several biochemical pathways. It is primarily metabolized through the glycolytic pathway, where it is converted to fructose-6-phosphate . This compound can then enter the glycolytic pathway, leading to the production of ATP, or it can enter the gluconeogenesis pathway, leading to the production of glucose . Additionally, D-Fructose-1-13C can also enter the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-Fructose-1-13C are similar to those of D-Fructose. It is rapidly absorbed in the digestive tract and distributed throughout the body . Metabolism primarily occurs in the liver, where it is phosphorylated and enters various metabolic pathways . Excretion is primarily through respiration as CO2, but some may also be excreted in the urine .

Result of Action

The action of D-Fructose-1-13C leads to several molecular and cellular effects. Its metabolism produces energy in the form of ATP, which is essential for various cellular processes . Additionally, its conversion to glucose can help maintain blood glucose levels . Furthermore, its involvement in the pentose phosphate pathway contributes to the production of NADPH, which is crucial for various biosynthetic reactions, and ribose-5-phosphate, which is a precursor for the synthesis of nucleotides .

Action Environment

The action, efficacy, and stability of D-Fructose-1-13C can be influenced by various environmental factors. For instance, the presence of other sugars, such as glucose, can affect its metabolism. Studies have shown that the presence of glucose can suppress the metabolism of D-Fructose-1-13C, leading to changes in the distribution of metabolic fluxes . Additionally, factors such as pH and temperature can also affect the stability and activity of the enzymes involved in its metabolism .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of D-Fructose-1-13C can be achieved through the conversion of glucose-6-phosphate to fructose-6-phosphate, followed by the isomerization of fructose-6-phosphate to D-Fructose-1-13C.", "Starting Materials": [ "Glucose-6-phosphate", "13C-labeled sodium bicarbonate", "MgCl2", "ATP", "H2O", "Enzyme Aldolase", "Enzyme Triosephosphate isomerase" ], "Reaction": [ "Glucose-6-phosphate is reacted with MgCl2 and ATP to form fructose-6-phosphate", "Fructose-6-phosphate is isomerized to D-Fructose-1-13C using enzyme Aldolase", "D-Fructose-1-13C is further isomerized to D-Fructose-6-13C using enzyme Triosephosphate isomerase" ] } | |

Número CAS |

108311-21-3 |

Fórmula molecular |

C₅¹³CH₁₂O₆ |

Peso molecular |

181.15 |

Sinónimos |

Advantose FS 95-1-13C; D-(-)-Fructose-1-13C; D-(-)-Levulose-1-13C; D-Arabino-2-hexulose-1-13C; Fructose-1-13C; Fruit Sugar-1-13C; Fujifructo L 95-1-13C; Furucton-1-13C; Hi-Fructo 970-1-13C; Krystar-1-13C; Krystar 300-1-13C; Levulose-1-13C; Nevulose-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)

![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)